5-(Trifluoromethyl)thiazol-2-amine 5-(Trifluoromethyl)thiazol-2-amine
Brand Name: Vulcanchem
CAS No.: 169260-97-3
VCID: VC21346352
InChI: InChI=1S/C4H3F3N2S/c5-4(6,7)2-1-9-3(8)10-2/h1H,(H2,8,9)
SMILES: C1=C(SC(=N1)N)C(F)(F)F
Molecular Formula: C4H3F3N2S
Molecular Weight: 168.14 g/mol

5-(Trifluoromethyl)thiazol-2-amine

CAS No.: 169260-97-3

Cat. No.: VC21346352

Molecular Formula: C4H3F3N2S

Molecular Weight: 168.14 g/mol

* For research use only. Not for human or veterinary use.

5-(Trifluoromethyl)thiazol-2-amine - 169260-97-3

Specification

CAS No. 169260-97-3
Molecular Formula C4H3F3N2S
Molecular Weight 168.14 g/mol
IUPAC Name 5-(trifluoromethyl)-1,3-thiazol-2-amine
Standard InChI InChI=1S/C4H3F3N2S/c5-4(6,7)2-1-9-3(8)10-2/h1H,(H2,8,9)
Standard InChI Key DMGAMZGETZDLBL-UHFFFAOYSA-N
SMILES C1=C(SC(=N1)N)C(F)(F)F
Canonical SMILES C1=C(SC(=N1)N)C(F)(F)F

Introduction

Physicochemical Properties

Understanding the physicochemical properties of 5-(Trifluoromethyl)thiazol-2-amine is essential for predicting its behavior in biological systems and for developing effective formulations for its delivery.

Physical Properties

The compound presents as a solid at room temperature with distinct physical characteristics that influence its handling and application in research settings. The detailed physical properties of 5-(Trifluoromethyl)thiazol-2-amine are summarized in Table 1.

Table 1: Physical Properties of 5-(Trifluoromethyl)thiazol-2-amine

PropertyValue
Physical StateSolid
Density1.6±0.1 g/cm³
Boiling Point214.0±35.0 °C at 760 mmHg
Flash Point83.2±25.9 °C
Vapor Pressure0.2±0.4 mmHg at 25°C
Index of Refraction1.504

These physical properties significantly influence the compound's behavior in different environments and its suitability for various applications. For instance, its relatively high boiling point indicates strong intermolecular forces, likely due to hydrogen bonding capabilities of the amino group.

Chemical Properties

The chemical properties of 5-(Trifluoromethyl)thiazol-2-amine are largely determined by its functional groups and heterocyclic structure. The amino group at position 2 can participate in various chemical reactions including nucleophilic substitutions, while the thiazole ring can undergo electrophilic substitutions. The trifluoromethyl group provides increased lipophilicity and metabolic stability to the molecule.

Table 2: Chemical Properties of 5-(Trifluoromethyl)thiazol-2-amine

PropertyValue
Molecular FormulaC4H3F3N2S
Molecular Weight168.140 g/mol
Exact Mass167.996902
Polar Surface Area (PSA)67.15000
LogP0.95
Hazard CodesXi (Irritant)

The LogP value of 0.95 indicates moderate lipophilicity, suggesting that the compound has a reasonable balance between aqueous solubility and membrane permeability . This property is particularly relevant for drug development as it affects absorption, distribution, metabolism, and excretion (ADME) characteristics. The PSA value of 67.15 suggests potential for oral bioavailability while maintaining the ability to cross biological membranes.

Structure-Activity Relationships

Understanding the relationship between the chemical structure of 5-(Trifluoromethyl)thiazol-2-amine and its biological activities provides valuable insights for rational drug design and optimization.

Role of the Trifluoromethyl Group

The trifluoromethyl group at position 5 contributes significantly to the compound's pharmacological profile. This group:

  • Increases lipophilicity, enhancing membrane penetration

  • Improves metabolic stability by resisting enzymatic degradation

  • Alters electronic distribution, potentially enhancing binding to target proteins

  • Occupies a larger volume than a methyl group, affecting steric interactions

Contribution of the Thiazole Ring

The thiazole heterocycle provides a rigid scaffold that can participate in various types of interactions with biological targets. The electronegative sulfur and nitrogen atoms within the ring can form hydrogen bonds and dipole-dipole interactions with proteins, nucleic acids, and other biomolecules.

Significance of the Amino Group

The amino group at position 2 serves as a hydrogen bond donor, enabling interactions with hydrogen bond acceptors in biological targets. Additionally, this group can be further derivatized to create more complex compounds with potentially enhanced biological activities.

Comparative Analysis with Similar Compounds

To better understand the significance and unique properties of 5-(Trifluoromethyl)thiazol-2-amine, it is valuable to compare it with structurally related compounds.

Comparison with Other Thiazole Derivatives

Structurally similar compounds include 2-aminothiazole (lacking the trifluoromethyl group) and other substituted aminothiazoles. The presence of the trifluoromethyl group in 5-(Trifluoromethyl)thiazol-2-amine distinguishes it from simpler thiazole derivatives, conferring enhanced lipophilicity and potentially greater metabolic stability.

Comparison with Other Trifluoromethylated Heterocycles

A related compound mentioned in the search results is 2-Methyl-4-(trifluoromethyl)thiazol-5-amine , which differs in the position of the amino group (position 5 instead of 2) and has an additional methyl group at position 2. These structural differences would likely result in distinct chemical and biological properties despite the shared presence of a trifluoromethyl group.

Positional Isomers

The position of substituents on the thiazole ring significantly influences a compound's properties. While 5-(Trifluoromethyl)thiazol-2-amine has the trifluoromethyl group at position 5 and the amino group at position 2, positional isomers with these groups at different positions would exhibit different electronic distributions, dipole moments, and consequently, different biological activities.

Applications in Research and Industry

5-(Trifluoromethyl)thiazol-2-amine has potential applications across several fields, driven by its structural features and biological activity profile.

Medicinal Chemistry

In medicinal chemistry, this compound can serve as a valuable building block for the synthesis of more complex molecules with targeted biological activities. The presence of the amino group provides a convenient handle for further derivatization, while the trifluoromethyl group contributes to favorable pharmacokinetic properties.

Agricultural Chemistry

Thiazole derivatives have found applications in agricultural chemistry as pesticides, fungicides, and plant growth regulators. The potential antimicrobial and antifungal activities of 5-(Trifluoromethyl)thiazol-2-amine make it a candidate for exploration in agricultural applications.

Synthetic Intermediates

The compound can serve as an intermediate in the synthesis of more complex molecules, particularly those requiring a thiazole scaffold with specific substitution patterns. The reactivity of the amino group enables further functionalization to create libraries of compounds for structure-activity relationship studies.

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